Stereochemical Configuration (3R,7aS) as an Absolute Requirement for Boceprevir P2 Fragment Synthesis
The (3R,7aS) absolute configuration of this compound is a non-negotiable stereochemical requirement for the synthesis of the cyclopropylproline (P2) fragment of Boceprevir. The enantiomeric (3S,7aR) form (CAS 118867-99-5) would yield the incorrect antipode of the cyclopropylproline intermediate, producing an inactive stereoisomer of Boceprevir. The published Boceprevir medicinal chemistry route, as disclosed by Venkatraman et al., uses the (3R,7aS)-configured perhydropyrrolo[1,2-c]oxazol-4-one precursor [1], which is dehydrogenated via α-selenylation with PhSeCl/KHMDS/TMSCl followed by H₂O₂ oxidation to afford the target dihydro compound as intermediate XXXVIII [2]. No alternative configuration has been reported to yield biologically active Boceprevir.
| Evidence Dimension | Stereochemical fidelity for downstream drug synthesis |
|---|---|
| Target Compound Data | (3R,7aS) absolute configuration; used as intermediate XXXVIII in the Boceprevir synthetic route [2] |
| Comparator Or Baseline | (3S,7aR) enantiomer (CAS 118867-99-5) would produce incorrect cyclopropylproline stereochemistry; no literature precedent supports its use in active Boceprevir synthesis |
| Quantified Difference | Qualitative binary outcome: correct vs. incorrect stereochemistry at the P2 fragment. No quantitative yield or potency data available for routes employing the (3S,7aR) enantiomer. |
| Conditions | Multi-step synthetic route from L-pyroglutamic acid; Boceprevir fragment assembly per Venkatraman et al. J. Med. Chem. 2006 [1] |
Why This Matters
For procurement decisions in Boceprevir or related HCV protease inhibitor synthesis, the (3R,7aS) configuration is the only stereochemically competent intermediate; purchase of the enantiomer or racemate would necessitate costly chiral separation or re-synthesis.
- [1] Venkatraman, S.; Bogen, S.L.; Arasappan, A.; et al. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. J. Med. Chem. 2006, 49 (20), 6074–6086. View Source
- [2] Drug Synthesis Database (data.yaozh.com). Entry for (3R,7aS)-3-phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one, Intermediate XXXVIII. Dehydrogenation of 2(R)-phenylperhydropyrrolo[1,2-c]oxazol-4-one (XXXVII) by α-selenylation with PhSeCl. View Source
